6-Amino-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one
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Overview
Description
6-Amino-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound has a unique structure that makes it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole compound, which can be further modified to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Amino-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one
- 2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-one
Uniqueness
6-Amino-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one is unique due to its amino functional group, which imparts distinct chemical reactivity and biological activity compared to its methoxy-substituted analogs
Properties
Molecular Formula |
C11H13N3O |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
6-amino-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C11H13N3O/c12-6-1-2-9-8(5-6)7-3-4-13-11(15)10(7)14-9/h1-2,5,7,10,14H,3-4,12H2,(H,13,15) |
InChI Key |
XYYVIIIJNLMCKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2C1C3=C(N2)C=CC(=C3)N |
Origin of Product |
United States |
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